Methyl 3-(hydroxymethyl)-5-methoxybenzoate
Overview
Description
“Methyl 3-(hydroxymethyl)-5-methoxybenzoate” is an organic compound with the molecular formula C9H10O3 . It is also known by other names such as “Benzoic acid, m-hydroxy-, methyl ester”, “m-Carbomethoxyphenol”, “m-Hydroxybenzoic acid methyl ester”, “Methyl m-hydroxybenzoate”, “Methyl m-oxybenzoate”, “Methyl 3-hydroxybenzoate”, and "3-Hydroxybenzoic acid methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(hydroxymethyl)-5-methoxybenzoate” consists of a benzoate group attached to a hydroxymethyl group . The InChI code for this compound is “1S/C9H10O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3” and the InChI key is "FGOQWQMPNSYDBL-UHFFFAOYSA-N" .
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 3-(hydroxymethyl)-5-methoxybenzoate” are not available, it’s worth noting that compounds with hydroxymethyl groups can undergo various types of reactions. For example, they can participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
“Methyl 3-(hydroxymethyl)-5-methoxybenzoate” is a solid compound with a molecular weight of 166.18 . The compound is soluble in water, which may affect its behavior in the environment .
Scientific Research Applications
Microbial Metabolism
A study by Donnelly and Dagley (1980) on Pseudomonas putida shows how certain strains of bacteria can oxidize compounds similar to Methyl 3-(hydroxymethyl)-5-methoxybenzoate, highlighting the microbial metabolism of methoxylated benzoic acids. This process is crucial for understanding the biodegradation pathways of synthetic compounds in the environment (Donnelly & Dagley, 1980).
Organic Synthesis
Gallo et al. (2013) presented a novel selective methodology for the demethylation of phenolic methoxyl groups using simple and inexpensive reagents. This technique is particularly relevant for preparing demethylated derivatives of compounds like Methyl 3-(hydroxymethyl)-5-methoxybenzoate, offering a cost-effective approach for synthesizing a variety of chemical structures (Gallo et al., 2013).
Photochemical Studies
Plíštil et al. (2006) investigated the photochemistry of compounds related to Methyl 3-(hydroxymethyl)-5-methoxybenzoate, providing insights into the mechanisms of photo-induced transformations. Such studies are essential for understanding the behavior of these compounds under light exposure, which has implications for their stability and degradation in various environments (Plíštil et al., 2006).
Biological Activity
Research on compounds structurally related to Methyl 3-(hydroxymethyl)-5-methoxybenzoate has revealed potential biological activities. Choudhary et al. (2009) isolated secondary metabolites from Vitex agnus‐castus, demonstrating significant anti-inflammatory and lipoxygenase inhibitory activities. This study suggests that derivatives of Methyl 3-(hydroxymethyl)-5-methoxybenzoate may possess valuable pharmacological properties (Choudhary et al., 2009).
Safety And Hazards
Future Directions
The hydroxymethylation of compounds is a simple chemical reaction that can lead to changes in physical-chemical properties and offer several therapeutic advantages . Therefore, “Methyl 3-(hydroxymethyl)-5-methoxybenzoate” and similar compounds could have potential applications in the development of new drugs and therapeutic agents .
properties
IUPAC Name |
methyl 3-(hydroxymethyl)-5-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-4-7(6-11)3-8(5-9)10(12)14-2/h3-5,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMFUMLFHICVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573088 | |
Record name | Methyl 3-(hydroxymethyl)-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(hydroxymethyl)-5-methoxybenzoate | |
CAS RN |
367519-84-4 | |
Record name | Methyl 3-(hydroxymethyl)-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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